molecular formula C22H22O12 B13392986 Mearnsetin 3-rhamnoside; Myricetin 4'-methyl ether-3-O-rhamnoside

Mearnsetin 3-rhamnoside; Myricetin 4'-methyl ether-3-O-rhamnoside

Cat. No.: B13392986
M. Wt: 478.4 g/mol
InChI Key: NAQNISJXKDSYJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mearnsitrin can be synthesized through the glycosylation of myricetin with the appropriate sugar donor under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of mearnsitrin involves the extraction of the compound from plant sources, particularly from the leaves of Manilkara hexandra. The extraction process includes solvent extraction using methanol, followed by purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Mearnsitrin undergoes various chemical reactions, including:

    Oxidation: Mearnsitrin can be oxidized to form corresponding quinones.

    Reduction: Reduction of mearnsitrin can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl groups in mearnsitrin can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Mearnsitrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Mearnsitrin stands out due to its specific interaction with viral proteases and its potential as a lead compound in antiviral drug development .

Properties

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQNISJXKDSYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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